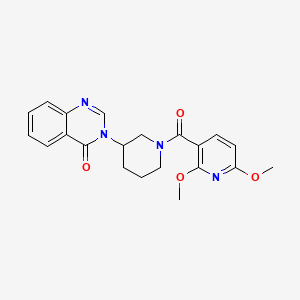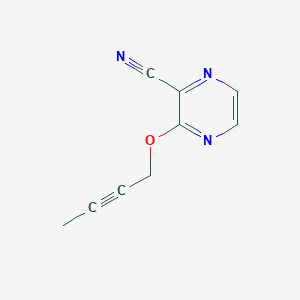
3-(1-(2,6-dimethoxynicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(2,6-dimethoxynicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one, also known as DMNQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMNQ belongs to the quinazolinone family of compounds and has been shown to have a variety of biochemical and physiological effects.
科学的研究の応用
Synthesis and Insecticidal Efficacy
A novel bis benzoxazin-4-one derivative was synthesized, leading to a new series of bis quinazolin-4(3H)-one derivatives through reactions with different nitrogen nucleophiles. The insecticidal efficacy of these compounds was evaluated, showing potential applications in pest control. The structural features of the synthesized compounds were confirmed by spectral analysis (El-Shahawi et al., 2016).
Cardiotonic Agents
Research on 1-(6,7-dimethoxy-4-quinazolinyl)piperidine derivatives carrying various 5-membered heterocyclic rings at the 4-position showed cardiotonic activity in anesthetized dogs, highlighting their potential as cardiotonic agents (Nomoto et al., 1991).
Antimalarial Drug Lead
Approximately 150 different 6,7-dimethoxyquinazoline-2,4-diamines were synthesized and evaluated for their antimalarial activity. This led to the discovery of a compound with high antimalarial activity, promising as an antimalarial drug lead (Mizukawa et al., 2021).
Antimicrobial Agents
A series of thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine showed antimicrobial activity against various bacteria and fungi, indicating their potential as antimicrobial agents (Patel et al., 2012).
Antihypertensive Agents
Piperidine derivatives with a quinazoline ring system were synthesized and tested for antihypertensive activity. Certain compounds produced strong hypotension in the spontaneously hypertensive rat model, suggesting their use as antihypertensive agents (Takai et al., 1986).
Antioxidant Studies
Synthesized quinazolin derivatives were characterized and tested for their antioxidant potential against DPPH and Nitric oxide radical scavengers. Some compounds showed excellent scavenging capacity, indicating their antioxidant properties (Al-azawi, 2016).
特性
IUPAC Name |
3-[1-(2,6-dimethoxypyridine-3-carbonyl)piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-28-18-10-9-16(19(23-18)29-2)20(26)24-11-5-6-14(12-24)25-13-22-17-8-4-3-7-15(17)21(25)27/h3-4,7-10,13-14H,5-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMRFRWIPNATFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[6,7-dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine](/img/structure/B2610913.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)cyclopentanecarboxamide](/img/structure/B2610914.png)
![propyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2610915.png)
![N-(2-cyanoethyl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-methylacetamide](/img/structure/B2610920.png)
![(4-Chlorophenyl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2610921.png)
![7-Phenylmethoxycarbonyl-7-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B2610923.png)

![(2Z)-3-(4-bromophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2610925.png)
![1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2610926.png)
